molecular formula C17H13N3O4 B2969965 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034431-08-6

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2969965
CAS RN: 2034431-08-6
M. Wt: 323.308
InChI Key: MHHBPIDGLWBYJW-UHFFFAOYSA-N
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Description

The compound “N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a pyrazine ring, and a dioxole ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the furan ring might undergo electrophilic substitution reactions, while the carboxamide group might participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds focuses on the synthesis and structural analysis of pyrazine and furan derivatives. For example, studies have detailed the synthesis of novel heterocyclic compounds by condensing pyrazine with various alcohols or N-nucleophiles to create ester or amide derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (A. Şener et al., 2002). Additionally, the crystalline structure and Hirshfeld surface analysis of novel pyrazole derivatives have been explored, highlighting the importance of intermolecular interactions in the stabilization of their supramolecular architecture (K. Kumara et al., 2017).

Biological Activity

Compounds with pyrazine and furan moieties have been evaluated for various biological activities. For instance, certain pyrazolopyrimidine derivatives have demonstrated promising anticancer and anti-inflammatory properties, indicating the potential of these structures in drug discovery (A. Rahmouni et al., 2016). Another study reported the synthesis of pyrazolo[3,4-d]pyrimidines with significant anti-5-lipoxygenase activity, suggesting their utility in developing anti-inflammatory agents (A. Rahmouni et al., 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

Future research on this compound might involve studying its synthesis, properties, and potential applications. For example, it could be studied for its potential use as a pharmaceutical, a catalyst, or a material in various industries .

properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-17(11-1-2-14-15(7-11)24-10-23-14)20-8-13-16(19-5-4-18-13)12-3-6-22-9-12/h1-7,9H,8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHBPIDGLWBYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

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